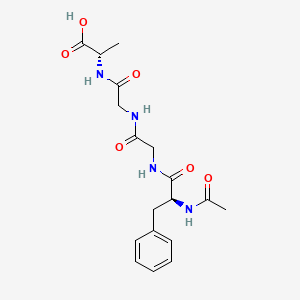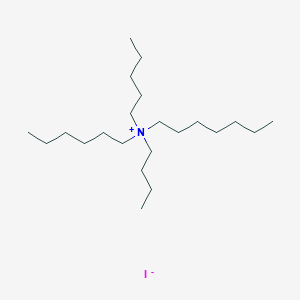
Bismuth, dichlorotris(4-chloro-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- is an organobismuth compound with the chemical formula C21H18BiCl3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(4-chloro-2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chloro-2-methylphenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bismuth oxides.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted organobismuth compounds .
Wissenschaftliche Forschungsanwendungen
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in the preparation of other organobismuth compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bismuth, dichlorotris(4-chloro-2-methylphenyl)- involves its interaction with molecular targets and pathways. It can form complexes with various biomolecules, affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Employed in various industrial applications.
Uniqueness
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and form complexes with biomolecules sets it apart from other bismuth compounds .
Eigenschaften
CAS-Nummer |
823213-27-0 |
|---|---|
Molekularformel |
C21H18BiCl5 |
Molekulargewicht |
656.6 g/mol |
IUPAC-Name |
dichloro-tris(4-chloro-2-methylphenyl)bismuth |
InChI |
InChI=1S/3C7H6Cl.Bi.2ClH/c3*1-6-3-2-4-7(8)5-6;;;/h3*2,4-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
CDTWFYXNGUNXCX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)[Bi](C2=C(C=C(C=C2)Cl)C)(C3=C(C=C(C=C3)Cl)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)

![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)


![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)

![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)


